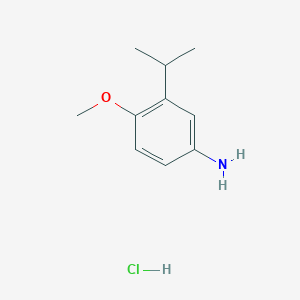

2-Isopropyl-4-amino anisole hydrochloride

Beschreibung

Contextualization within Substituted Anisole (B1667542) and Aniline (B41778) Derivative Chemistry

The chemical behavior of 2-isopropyl-4-amino anisole hydrochloride is deeply rooted in the fundamental principles of substituted anisole and aniline chemistry. The benzene (B151609) ring is activated towards electrophilic aromatic substitution by two electron-donating groups: the methoxy (B1213986) (-OCH₃) group and the amino (-NH₂) group. The methoxy group is a moderately activating ortho-, para-director, while the amino group is a strongly activating ortho-, para-director. In acidic conditions, as is the case with the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This duality in reactivity based on the reaction conditions is a key aspect of its chemistry.

The presence of the bulky isopropyl group at the ortho position to the amino group introduces steric hindrance, which can influence the regioselectivity of reactions. This steric effect can be exploited to direct incoming electrophiles to the less hindered positions on the aromatic ring. The interplay between the electronic effects of the methoxy and amino/anilinium groups and the steric effect of the isopropyl group makes this molecule a fascinating subject for studying the principles of aromatic substitution.

Significance in Advanced Organic Synthesis Methodologies

Substituted anilines and anisoles are foundational components in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. This compound, with its unique substitution pattern, serves as a valuable precursor for creating highly functionalized aromatic systems. The primary amino group can be readily diazotized and subsequently replaced by a variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions, opening up a plethora of synthetic possibilities.

Furthermore, the amino group can be acylated, alkylated, or used as a directing group in modern synthetic transformations such as catalytic C-H functionalization. nih.govbath.ac.uk The presence of the ortho-isopropyl and para-methoxy substituents provides a specific electronic and steric environment that can be leveraged to achieve high regioselectivity in these advanced synthetic methods. For instance, the development of para-selective C-H functionalization of anilines is an active area of research, and understanding the influence of substituents like those in the title compound is crucial for advancing these methodologies. nih.gov

Overview of Contemporary Research Paradigms and Challenges

Current research in the field of substituted anilines is heavily focused on the development of efficient and regioselective synthetic methods. A significant challenge is the selective functionalization of a polysubstituted benzene ring, where multiple activating or deactivating groups compete to direct incoming reagents. researchgate.net For a molecule like this compound, a key challenge lies in controlling the reactivity at the positions ortho to the methoxy group without affecting the already substituted positions.

Modern catalytic systems, including those based on palladium, rhodium, and ruthenium, are being explored to overcome these challenges. bath.ac.uk These catalysts, often in conjunction with specific ligands, can enable C-H activation and functionalization at positions that are not easily accessible through classical electrophilic aromatic substitution. Another research paradigm is the use of photochemical methods for the functionalization of anilines. acs.org

A significant hurdle in the synthesis of polysubstituted anilines is the often multi-step and low-yielding nature of the processes. Developing more atom-economical and environmentally benign synthetic routes is a major goal. The synthesis of specific isomers, such as 2-isopropyl-4-methoxyaniline (B48298) (the free base of the title compound), often requires careful strategic planning to install the substituents in the correct order and with the desired regiochemistry. For example, a plausible synthesis could involve the nitration of p-anisidine, followed by protection of the amino group, Friedel-Crafts alkylation with an isopropyl source, and subsequent reduction of the nitro group. Each of these steps presents its own set of challenges in terms of selectivity and yield.

Physicochemical Properties

Below is a table summarizing the known and estimated physicochemical properties of 2-isopropyl-4-methoxyaniline, the free base of the title compound. Data for the hydrochloride salt is not widely available and would differ primarily in terms of solubility and melting point.

| Property | Value |

| IUPAC Name | 2-isopropyl-4-methoxyaniline |

| CAS Number | 114650-46-3 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.24 g/mol |

| Appearance | Not widely reported, likely a liquid or low-melting solid |

| Boiling Point | Estimated based on related structures |

| Melting Point | Not widely reported |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for 2-isopropyl-4-methoxyaniline. These are predicted values based on the functional groups present and would be instrumental in its characterization.

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, a singlet for the methoxy group protons, a septet and a doublet for the isopropyl group protons, and a broad singlet for the amino group protons. |

| ¹³C NMR | Resonances for the six aromatic carbons (four of which would be unique due to symmetry), the methoxy carbon, and the two types of carbons in the isopropyl group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-methoxy-3-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(2)9-6-8(11)4-5-10(9)12-3;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYIOFSAQVTGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646748 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-43-3 | |

| Record name | Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Isopropyl 4 Amino Anisole Hydrochloride and Analogous Aryl Ether Amines

Strategic Approaches to Regioselective Aromatic Functionalization

Achieving the desired substitution pattern on an anisole (B1667542) ring—an aromatic ether—is a central challenge in synthesizing compounds like 2-isopropyl-4-amino anisole. The interplay between the activating, ortho-, para-directing methoxy (B1213986) group and other substituents dictates the outcome of aromatic functionalization reactions.

Electrophilic Aromatic Substitution (SEAr) is a foundational reaction class for modifying aromatic systems. wikipedia.org The reaction proceeds via a two-step mechanism where the aromatic ring's π-electrons attack an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of anisole, the methoxy (-OCH₃) group is a powerful activating group. askfilo.com It donates electron density to the benzene (B151609) ring through resonance, stabilizing the cationic intermediate and increasing the reaction rate compared to unsubstituted benzene. wikipedia.orgmasterorganicchemistry.com This electron-donating nature directs incoming electrophiles to the ortho and para positions. askfilo.com

A common SEAr reaction, the Friedel-Crafts alkylation, can be employed to introduce the isopropyl group onto the anisole ring using an isopropyl halide (e.g., isopropyl chloride) and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). askfilo.com This reaction typically yields a mixture of ortho- and para-isopropylanisole due to the directing effect of the methoxy group. askfilo.com

Once 2-isopropylanisole (B1582576) is obtained (potentially after separation from the para isomer), a subsequent SEAr reaction, such as nitration, is required to introduce a precursor to the amino group at the 4-position. The nitration of 4-isopropylanisole (B1583350) has been studied, demonstrating the feasibility of introducing a nitro group onto an isopropylanisole scaffold. rsc.org In 2-isopropylanisole, both the methoxy and isopropyl groups are ortho-, para-directing. The strongly activating methoxy group primarily directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position (C4) and the other ortho position (C6). The steric hindrance from the adjacent isopropyl group often favors substitution at the less hindered C4 position, leading to the desired 2-isopropyl-4-nitroanisole intermediate.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating (+R > -I) | Activating | Ortho, Para |

| -CH(CH₃)₂ (Isopropyl) | Weakly Electron-Donating (+I) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-R, -I) | Deactivating | Meta |

Directed ortho metalation (DoM) provides a powerful method for achieving exclusive regioselectivity at the position ortho to a directing metalation group (DMG). wikipedia.org This strategy overcomes the mixture of ortho and para products often seen in electrophilic aromatic substitution. wikipedia.org The reaction was independently discovered by Henry Gilman and Georg Wittig around 1940. wikipedia.orgharvard.edu

The mechanism involves a heteroatom-containing DMG, such as the methoxy group in anisole, which coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination brings the strong base into proximity with the ortho-protons, facilitating deprotonation to form an aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles to introduce a substituent exclusively at the ortho position. wikipedia.org The methoxy group is a well-established DMG, though other groups like O-carbamates can be even more powerful directors. nih.govacs.org

For the synthesis of 2-isopropyl-4-amino anisole, DoM could be strategically employed. For instance, anisole can be lithiated at the 2-position and then quenched with an isopropyl-containing electrophile to form 2-isopropylanisole with high regioselectivity. Alternatively, if starting with a 4-substituted anisole (e.g., 4-bromoanisole), the methoxy group would direct metalation to the 2-position, allowing for the introduction of the isopropyl group. This precise control makes DoM a highly valuable tool for constructing complex, polysubstituted aromatic compounds.

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. The Buchwald-Hartwig amination and Suzuki coupling are cornerstone reactions in this field, offering broad substrate scope and functional group tolerance. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It enables the coupling of aryl halides or triflates with primary or secondary amines. jk-sci.com For the synthesis of 2-isopropyl-4-amino anisole, a plausible strategy would involve the preparation of a 2-isopropyl-4-haloanisole precursor. This precursor could then be coupled with an ammonia (B1221849) equivalent under palladium catalysis to directly install the amino group at the C4 position. organic-chemistry.org The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base. jk-sci.com The development of various generations of catalyst systems has expanded the reaction's utility to a vast range of substrates under increasingly mild conditions. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds by coupling an organoboron compound (e.g., a boronic acid) with a halide or triflate. libretexts.org While less direct for installing the amino group, it is highly effective for constructing the carbon skeleton of the target molecule or its analogs. For example, a 2-bromo-4-nitroanisole (B40242) could be coupled with an isopropylboronic acid derivative to form the C-C bond, followed by reduction of the nitro group. Alternatively, nickel-catalyzed Suzuki-Miyaura reactions have been shown to be effective for coupling anisole derivatives. mdpi.com

| Feature | Buchwald-Hartwig Amination | Suzuki Coupling |

|---|---|---|

| Bond Formed | Carbon-Nitrogen (C-N) | Carbon-Carbon (C-C) |

| Key Reactants | Aryl Halide/Triflate + Amine | Aryl Halide/Triflate + Organoboron Compound |

| Catalyst | Typically Palladium (Pd) | Typically Palladium (Pd), also Nickel (Ni) |

| Typical Application in Synthesis | Direct introduction of amino groups. libretexts.org | Formation of biaryl structures or introduction of alkyl/vinyl groups. researchgate.net |

Chemoselective Introduction and Transformation of the Amino Moiety

The introduction of the amino group onto the aromatic ring must be performed chemoselectively, without affecting other functional groups like the ether or the isopropyl substituent.

One of the most reliable and widely used methods for preparing arylamines is the reduction of a nitroaromatic precursor. cengage.com.au This two-step sequence involves the nitration of the aromatic ring, as discussed in section 2.1.1, followed by the reduction of the nitro group (-NO₂) to a primary amine (-NH₂).

For the synthesis of 2-isopropyl-4-amino anisole, the intermediate 2-isopropyl-4-nitroanisole would be subjected to reducing conditions. This transformation is highly efficient and can be achieved using various reagents, allowing for broad functional group compatibility. The choice of reducing agent can be tailored based on the presence of other sensitive functionalities in the molecule.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support (e.g., carbon). This method is clean and often high-yielding.

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an aqueous acid, such as hydrochloric acid (HCl). cengage.com.au

Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Other Reagents: Stannous chloride (SnCl₂) is also an effective reagent for the reduction of aromatic nitro groups. cengage.com.au

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol solvent, room temperature to moderate heat | Commonly used, high efficiency, can reduce other functional groups (e.g., alkenes). |

| Fe, HCl | Aqueous ethanol, reflux | Inexpensive and effective for large-scale synthesis. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A mild and selective reagent. cengage.com.au |

| Zn, CH₃COOH | Acetic acid solvent, room temperature | Alternative metal-acid system. |

Reductive amination is a powerful method for synthesizing primary, secondary, or tertiary amines from aldehydes or ketones. cengage.com.au The process involves the reaction of a carbonyl compound with ammonia or a primary/secondary amine to form an imine (or enamine), which is then reduced in situ to the corresponding amine. cengage.com.au

While highly effective for producing a wide variety of amines, this method is not typically used for the direct introduction of a primary amino group onto an aromatic ring to form an aniline (B41778) derivative. Instead, it is more suited for synthesizing aliphatic amines or for attaching an amine-containing side chain to an aromatic core. For example, if an anisole derivative possessed a ketone functionality, reductive amination could be used to convert the ketone into an amine.

The reaction can be performed in a single step by combining the carbonyl compound, the amine, and a reducing agent. organic-chemistry.org The choice of reducing agent is critical to ensure that the imine is reduced faster than the initial carbonyl group.

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective for iminium ions over ketones/aldehydes at neutral or slightly acidic pH. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and effective, often used for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | - | Can be used, but may also reduce the carbonyl group directly. cengage.com.au |

| Sodium Borohydride | NaBH₄ | Can be used, sometimes in a stepwise procedure after imine formation. organic-chemistry.org |

Amine Protection and Deprotection Strategies in Multistep Synthesis

In the multistep synthesis of complex molecules like 2-Isopropyl-4-amino anisole, the amine functionality is highly reactive and can interfere with reactions intended for other parts of the molecule. nih.govyoutube.com Therefore, the temporary masking or "protection" of the amino group is an essential strategy. nih.govyoutube.com This involves converting the amine into a less reactive derivative that is stable to a specific set of reaction conditions and can be selectively removed later to regenerate the free amine. numberanalytics.comethz.chorganic-chemistry.org

Orthogonal Protection Strategy:

A particularly powerful approach in complex syntheses is the use of an "orthogonal" protection strategy. numberanalytics.com This involves employing multiple protecting groups that can be removed under distinct conditions without affecting each other. numberanalytics.comethz.ch For instance, a molecule could bear a Boc-protected amine and another functional group protected with a Cbz group. The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is stable to acid but can be removed by catalytic hydrogenation. masterorganicchemistry.com This orthogonality provides chemists with precise control over the sequence of reactions. numberanalytics.com

Below is a table summarizing common amine protecting groups and their cleavage conditions, illustrating the concept of orthogonality.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenation |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to mild acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, hydrogenation |

This table provides a summary of common amine protecting groups and their orthogonal deprotection conditions.

The successful application of these strategies ensures that the amine group in a precursor to 2-Isopropyl-4-amino anisole remains intact during other transformations, such as the introduction of the isopropyl group, and can be efficiently deprotected in a final step.

Stereocontrolled Incorporation of the Isopropyl Group

The introduction of the isopropyl group at a specific position on the aromatic ring, and potentially with stereochemical control if a chiral center is created, is a key step in the synthesis of 2-Isopropyl-4-amino anisole and its analogues.

When the target molecule contains a chiral center involving the isopropyl group, asymmetric synthesis methods are employed to selectively produce one enantiomer over the other. Asymmetric alkylation reactions are a primary tool for this purpose. These methods typically involve the use of a chiral auxiliary or a chiral catalyst to influence the stereochemical outcome of the reaction.

For the synthesis of chiral molecules containing an isopropyl group, strategies may include:

Catalytic Asymmetric Allylic Alkylation: This method can be used to introduce an isopropyl group (or a precursor) onto a substrate in an enantioselective manner. rsc.orgacs.orgacs.org While not a direct alkylation of an aromatic ring, it can be a key step in building a side chain that is later cyclized or coupled to the aromatic core.

Stereospecific Cross-Coupling Reactions: These reactions can form a carbon-carbon bond with high stereochemical fidelity, allowing for the creation of a chiral center containing the isopropyl group. nih.gov

The choice of method depends on the specific structure of the target molecule and the desired stereochemistry. These reactions often require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve high enantioselectivity. acs.org

A classic and widely used method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. numberanalytics.com For the synthesis of 2-Isopropyl-4-amino anisole, this reaction would typically involve the treatment of a protected 4-amino anisole derivative with an isopropylating agent in the presence of a Lewis acid catalyst. askfilo.comtamu.eduacs.org

The general reaction is as follows:

Protected 4-amino anisole + Isopropyl Halide/Alcohol --(Lewis Acid)--> 2-Isopropyl-4-(protected)amino anisole

Common isopropylating agents include isopropyl chloride, isopropyl bromide, or isopropanol. semanticscholar.orgyoutube.com The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the alkylating agent to generate a carbocation or a polarized complex, which then acts as the electrophile in the electrophilic aromatic substitution reaction. youtube.comlibretexts.orglibretexts.org

The methoxy group of the anisole ring is a strongly activating, ortho, para-directing group, which favors the substitution at the positions ortho and para to it. Since the para position is blocked by the protected amino group, the isopropylation is directed to the ortho position.

However, Friedel-Crafts alkylation has some limitations:

Polyalkylation: The introduction of an alkyl group can further activate the aromatic ring, making it susceptible to further alkylation. libretexts.org This can be minimized by using a large excess of the aromatic substrate.

Carbocation Rearrangements: While not an issue with a secondary carbocation from an isopropyl group, this can be a problem with other alkylating agents.

Substrate Limitations: The reaction does not work well with strongly deactivated aromatic rings. libretexts.orglibretexts.org

The table below provides examples of conditions for Friedel-Crafts isopropylation.

| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Typical Product(s) |

| Anisole | Isopropyl Chloride | AlCl₃ | Dichloromethane | o- and p-isopropylanisole |

| m-Cresol | Isopropyl Alcohol | Strong acid resin | None (solvent-free) | Mono-alkylated products |

This table illustrates typical conditions for Friedel-Crafts alkylation to introduce an isopropyl group.

Optimization of Hydrochloride Salt Formation and Crystallization for Research Purity

The final step in the synthesis is the formation of the hydrochloride salt of 2-Isopropyl-4-amino anisole and its purification through crystallization to obtain a material of high purity suitable for research. google.com

The free amine is typically dissolved in a suitable organic solvent, and then treated with a source of hydrogen chloride, such as a solution of HCl in an organic solvent (e.g., diethyl ether, isopropanol) or gaseous HCl. google.com The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. google.com

To achieve high purity, recrystallization is often necessary. researchgate.net This involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, promoting the formation of well-defined crystals while impurities remain in the solution. researchgate.net

Polymorphism is the ability of a solid compound to exist in more than one crystalline form or structure. google.com Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability. google.com For a research compound, it is crucial to control the crystallization process to consistently produce a single, stable polymorphic form. google.com

The solid-state characteristics of the hydrochloride salt are typically investigated using techniques such as:

Powder X-ray Diffraction (PXRD): This technique provides a unique fingerprint for each crystalline form, allowing for the identification and differentiation of polymorphs. gla.ac.ukgla.ac.ukgoogle.com

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect phase transitions between different polymorphic forms. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature, which can indicate the presence of solvates or hydrates.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups and to detect differences in the hydrogen bonding network between different polymorphs. nih.gov

Characterizing these properties is essential for ensuring the consistency and reliability of the research compound. jst.go.jp

The choice of solvent system for crystallization has a profound impact on the crystalline morphology, or crystal habit, of the final product. dissolutiontech.com The crystal habit refers to the external shape of the crystals. Different habits, such as needles, plates, or prisms, can arise from the same polymorphic form depending on the crystallization conditions. dissolutiontech.com

The solvent can influence crystal growth by interacting differently with the various faces of the growing crystal. dissolutiontech.com This can affect properties such as:

Filtration and Drying Characteristics: The shape and size of the crystals can impact how easily they are filtered and dried.

Flowability and Handling: For powdered solids, the crystal habit can affect its flow properties.

Dissolution Rate: The surface area of the crystals, which is related to their habit, can influence the dissolution rate. dissolutiontech.com

A variety of solvents and solvent mixtures may be screened to find the optimal conditions for obtaining crystals with the desired morphology. Common solvents for the crystallization of hydrochloride salts include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and their mixtures with non-polar solvents like hexanes or ethers to induce precipitation. researchgate.netresearchgate.netresearchgate.net

The table below gives some examples of how solvent can affect crystal habit.

| Compound Type | Solvent System | Resulting Crystal Habit |

| Tolbutamide | Methanol/Ethanol | Plate-like |

| Tolbutamide | Acetone/Chloroform | Needle-like |

| Tolbutamide | Ethyl Acetate | Cubic |

This table illustrates the influence of the crystallizing solvent on the resulting crystal habit for the model compound Tolbutamide. dissolutiontech.com

By carefully controlling the solvent system, temperature, and cooling rate during crystallization, it is possible to produce a crystalline hydrochloride salt of 2-Isopropyl-4-amino anisole with consistent purity, polymorphism, and crystal morphology. googleapis.com

Sustainable Synthesis Routes for 2-Isopropyl-4-amino Anisole Hydrochloride

The development of sustainable synthetic methodologies for fine chemicals and pharmaceuticals is a critical focus of modern chemistry, driven by the need to minimize environmental impact and enhance economic viability. For a molecule such as this compound, traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, leading to significant waste generation. In contrast, sustainable or "green" approaches prioritize the use of renewable feedstocks, catalytic processes, energy efficiency, and the use of environmentally benign solvents.

Recent advancements in green chemistry offer promising alternatives for the synthesis of aryl ether amines, including this compound. These strategies often focus on improving atom economy, reducing the number of synthetic steps, and replacing hazardous chemicals with safer alternatives.

The introduction of the amino group is another critical step where green chemistry principles can be applied. Classical methods for synthesizing amines, such as the Gabriel synthesis or reductive alkylation, often suffer from low atom economy and the use of stoichiometric amounts of reagents. rsc.org A more sustainable alternative is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This atom-economic process involves the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This approach is particularly attractive as it can utilize widely available and potentially bio-based alcohols. rsc.org Catalytic amination of alcohols is another important green route, where the dehydrogenation of the alcohol to a carbonyl compound is often the rate-limiting step. researchgate.net The use of efficient catalysts can significantly enhance the activity and selectivity of this reaction. researchgate.net

For the synthesis of aryl amines specifically, metal-free approaches are also being investigated. For instance, the N-arylation of secondary amines with aryl halides has been demonstrated in magnetized distilled water, offering advantages such as short reaction times and an additive-free process, although the retraction of one such study suggests caution is needed in evaluating novel methods. rsc.org

A hypothetical sustainable synthesis of 2-Isopropyl-4-amino Anisole could start from a readily available phenol (B47542) precursor, such as 2-isopropylphenol. A regioselective bromination followed by methoxylation could be a robust two-step process to generate the 2-isopropyl-4-methoxyphenol (B185704) intermediate. researchgate.net The subsequent amination step could then be achieved through a catalytic process, avoiding harsh nitration and reduction steps.

The following data tables illustrate the potential advantages of adopting sustainable synthesis routes over traditional methods for key reaction types involved in the synthesis of analogous aryl ether amines.

Table 1: Comparison of Solvents for a Representative Synthetic Step

| Parameter | Traditional Solvent (e.g., VOCs) | Green Solvent (e.g., 2-MeTHF/CPME) |

| Environmental Factor (E-factor) | 24.1–54.9 | 12.2–22.1 |

| Overall Yield | ~10% | 21–22% |

| Reaction Conditions | Often harsher conditions | Milder conditions |

| Source | Petroleum-based | Potentially bio-based |

This data is based on a case study for the synthesis of dimethindene (B1670660) and illustrates the potential improvements achievable by switching to greener solvents. mdpi.com

Table 2: Comparison of Amination Methodologies

| Feature | Traditional Reductive Amination | Catalytic "Borrowing Hydrogen" Method |

| Byproduct | Stoichiometric waste products | Water |

| Atom Economy | Low | High |

| Hydrogen Source | External H₂ gas | In-situ from alcohol substrate |

| Reagent Availability | Varied | Utilizes readily available alcohols |

This table provides a qualitative comparison based on the principles of borrowing hydrogen chemistry. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made significantly more sustainable, reducing waste, improving efficiency, and utilizing safer chemical pathways.

Iii. Elucidation of Reaction Mechanisms and Detailed Reactivity Studies of 2 Isopropyl 4 Amino Anisole Hydrochloride

Mechanistic Investigations of Anisole (B1667542) Ether Cleavage Pathways

The methoxy (B1213986) group (anisole ether) is a key reactive site, particularly under acidic conditions which are inherent to the hydrochloride salt form of the compound.

The cleavage of the aryl methyl ether is a characteristic reaction of anisoles, typically requiring strong acidic conditions. The mechanism commences with the protonation of the ether oxygen atom, enhancing the leaving group potential of the methanol (B129727) moiety. Following protonation, the cleavage can proceed via two primary pathways:

SN2 Pathway: A nucleophile, such as a halide ion (e.g., Cl⁻ from the hydrochloride salt or another added nucleophile), attacks the methyl carbon, displacing the protonated hydroxyl group (the rest of the molecule) as a phenol (B47542). This is a common mechanism for the cleavage of methyl ethers.

SN1-like Pathway: Under harsher conditions, the C-O bond may cleave to form a methyl carbocation and a phenol.

Strong Lewis acids are also known to promote the demethylation of aryl methyl ethers. stackexchange.com The presence of a Brønsted acid can significantly lower the energy barriers for such transformations. scispace.comresearchgate.net For 2-isopropyl-4-amino anisole, the strong electron-donating effects of the amino group would increase the electron density on the ether oxygen, potentially facilitating its protonation and subsequent cleavage.

Neighboring group participation (NGP) can significantly alter reaction rates and stereochemical outcomes by providing intramolecular assistance in a reaction. wikipedia.orglibretexts.org It involves the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org

Amino Group: The primary amino group at the C-4 position possesses a lone pair of electrons that could potentially act as an internal nucleophile. dalalinstitute.comyoutube.com However, in the hydrochloride salt form, this amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which lacks a lone pair and is electron-withdrawing, thus inhibiting its ability to participate as a nucleophile. If the free-base form of the compound were to undergo a reaction at a different site (e.g., a hypothetical leaving group on a side chain), the amino group could potentially participate.

Isopropyl Group: Direct participation of an isopropyl group in stabilizing a transition state on the aromatic ring is less common. NGP by aliphatic C-C or C-H bonds typically requires specific stereochemical arrangements that lead to the formation of nonclassical ions, which is not a typical pathway for this structure. wikipedia.org Therefore, the primary role of the isopropyl group is electronic (weak activation) and steric, rather than direct neighboring group participation in substitution reactions on the ring.

Intramolecular and Intermolecular Reactivity of the Aromatic Nucleus

The aromatic ring of 2-isopropyl-4-amino anisole is highly activated towards certain reactions due to the presence of three electron-donating groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for this compound, as the ring is highly electron-rich. numberanalytics.com The rate and regioselectivity of substitution are determined by the combined influence of the amino, methoxy, and isopropyl substituents. vanderbilt.edu All three are activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. vanderbilt.edu

The hierarchy of activating strength is generally: -NH₂ > -OR > -Alkyl. vanderbilt.eduquora.com

-NH₂ Group (at C-4): As the most powerful activating group, it will primarily dictate the position of substitution. It strongly directs incoming electrophiles to its ortho positions (C-3 and C-5).

-OCH₃ Group (at C-1): This is also a strong activator, directing to its ortho (C-2, C-6) and para (C-4) positions.

-CH(CH₃)₂ Group (at C-2): A weak activator, directing to its ortho (C-1, C-3) and para (C-5) positions.

Considering these effects, the positions most activated for electrophilic attack are C-3 and C-5. The position C-5 is ortho to the powerful amino group and para to the isopropyl group. The position C-3 is ortho to both the amino and isopropyl groups. Steric hindrance from the bulky isopropyl group at C-2 would likely disfavor substitution at the adjacent C-3 position. Therefore, the most probable site for electrophilic substitution is C-5 .

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| Amino (-NH₂) | C-4 | Strongly Activating | Ortho, Para (to C-3, C-5) |

| Methoxy (-OCH₃) | C-1 | Strongly Activating | Ortho, Para (to C-2, C-6, C-4) |

| Isopropyl (-CH(CH₃)₂) | C-2 | Weakly Activating | Ortho, Para (to C-1, C-3, C-5) |

Note: In strongly acidic media, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This can complicate nitration reactions, for example, by leading to a mixture of products. byjus.com

Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring, facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The aromatic ring of 2-isopropyl-4-amino anisole is highly electron-rich due to its three electron-donating substituents, making it inherently unreactive towards a standard SNAr mechanism. masterorganicchemistry.com

However, SNAr could be induced under specific conditions by transforming one of the existing functional groups into a good leaving group. The most effective way to achieve this is by converting the primary amino group into a diazonium salt. iloencyclopaedia.org Reaction of the amine with nitrous acid (HNO₂) at low temperatures would yield a diazonium cation (-N₂⁺), an exceptionally good leaving group. The resulting diazonium salt would be highly susceptible to attack by a wide range of nucleophiles, displacing N₂ gas. This two-step sequence (diazotization followed by nucleophilic displacement) is a versatile method for introducing various substituents onto an aromatic ring that would otherwise be inert to nucleophilic attack.

Chemical Transformations and Functional Group Interconversions of the Amino Moiety

The primary aromatic amino group is a versatile functional handle, allowing for numerous chemical transformations and interconversions. slideshare.netfiveable.mesolubilityofthings.com

Salt Formation: As a basic functional group, the amine readily reacts with acids to form ammonium salts. The subject compound itself is the hydrochloride salt. slideshare.net

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. slideshare.net This transformation is often used as a protective strategy to moderate the high reactivity of the amino group during other reactions, such as electrophilic aromatic substitution. byjus.com

Alkylation: The amine can be alkylated using alkyl halides, though this can sometimes lead to mixtures of mono-, di-, and even tri-alkylated products. slideshare.netquora.com

Diazotization: As mentioned previously, reaction with nitrous acid (HNO₂) at 0-5 °C converts the primary amine into a diazonium salt. iloencyclopaedia.org This intermediate is pivotal for a variety of subsequent reactions:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Replacement by -I: Using potassium iodide.

Replacement by -OH: Heating in water.

Deamination (Replacement by -H): Using hypophosphorous acid (H₃PO₂).

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic rings (like phenols or other anilines) to form brightly colored azo compounds (-N=N-), which are the basis of many dyes. iloencyclopaedia.orgnumberanalytics.com

Table 2: Summary of Key Transformations of the Amino Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride or Acetic anhydride | Amide (-NHCOCH₃) |

| Diazotization | NaNO₂ / HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer (from diazonium salt) | CuCl / CuBr / CuCN | Aryl Halide (-Cl, -Br) or Nitrile (-CN) |

| Azo Coupling (from diazonium salt) | Activated aromatic compound (e.g., phenol) | Azo Compound (-N=N-Ar-OH) |

| Deamination (from diazonium salt) | H₃PO₂ | Hydrogen (-H) |

Acylation, Alkylation, and Arylation Reactions

Acylation, alkylation, and arylation reactions of 2-isopropyl-4-amino anisole can occur at either the nitrogen of the amino group (N-substitution) or on the aromatic ring (C-substitution). The course of the reaction is highly dependent on the reaction conditions and whether the amino group is in its protonated or free base form.

N-Substitution Reactions:

In the presence of a base to deprotonate the hydrochloride, the free amino group of 2-isopropyl-4-amino anisole becomes a potent nucleophile, readily undergoing acylation, alkylation, and arylation.

N-Acylation: The reaction with acyl halides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) affords the corresponding N-acyl derivative. This reaction is typically rapid and high-yielding. The resulting amide is a crucial intermediate in many synthetic sequences, as the acetyl group can serve as a protecting group for the amine and transforms the strongly activating amino group into a moderately activating, ortho, para-directing acetamido group.

N-Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for the synthesis of N-alkylated derivatives.

N-Arylation: The formation of a C-N bond with an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst and allows for the synthesis of diarylamines.

C-Substitution (Electrophilic Aromatic Substitution) Reactions:

In contrast, the free amine form is a powerful activating group. The directing effects of the three substituents must be considered:

-NH2 group: Strongly activating, ortho, para-directing.

-OCH3 group: Strongly activating, ortho, para-directing.

-CH(CH3)2 group: Moderately activating, ortho, para-directing.

The positions ortho to the amino group (C3 and C5) and ortho to the methoxy group (C1 and C3) are activated. The position para to the methoxy group is occupied by the amino group, and the position para to the amino group is occupied by the methoxy group. The position ortho to the isopropyl group (C1 and C3) is also activated. Therefore, the C3 and C5 positions are the most likely sites for electrophilic attack. The steric bulk of the isopropyl group at C2 may hinder substitution at the C3 position to some extent, potentially favoring the C5 position.

Friedel-Crafts Acylation and Alkylation: Direct Friedel-Crafts reactions on anilines are often problematic due to the basic amino group coordinating with the Lewis acid catalyst, which deactivates the ring. chemistrysteps.com To circumvent this, the amino group is typically first protected as an amide. The resulting acetamido group is less basic and still directs ortho and para.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Notes |

| N-Acetylation | Acetic anhydride, pyridine | 2-Isopropyl-4-acetamido anisole | Protection of the amino group. |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH4 | N-alkyl-2-isopropyl-4-amino anisole | Controlled mono-alkylation. |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd or Cu catalyst, base | N-aryl-2-isopropyl-4-amino anisole | Forms a C-N bond with an aryl group. |

| C-Acylation (of protected amine) | Acyl chloride, AlCl3 | 5-Acyl-2-isopropyl-4-acetamido anisole | Requires protection of the amino group. |

Diazotization and Subsequent Synthetic Manipulations

The primary amino group of 2-isopropyl-4-amino anisole can be converted into a diazonium salt, a versatile intermediate that can be transformed into a wide array of functional groups. The diazotization is typically carried out by treating the amine hydrochloride with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). organic-chemistry.org

The resulting 2-isopropyl-4-methoxybenzenediazonium salt is a key intermediate for several important reactions:

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.org This is a powerful method for introducing these functional groups onto the aromatic ring, which is not always straightforward through direct electrophilic aromatic substitution. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically isolated as the tetrafluoroborate (B81430) salt (ArN2+BF4-). Gentle heating of this salt leads to the formation of the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.org

Azo Coupling: Diazonium salts are weak electrophiles and can react with activated aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions to form azo compounds (Ar-N=N-Ar'). wikipedia.org These compounds are often intensely colored and are widely used as dyes. wikipedia.org The coupling reaction with the diazotized 2-isopropyl-4-amino anisole would occur at the para position of the coupling partner if it is available; otherwise, ortho substitution takes place. The pH of the reaction medium is crucial for successful azo coupling. organic-chemistry.org

| Reaction | Reagents | Product |

| Diazotization | NaNO2, HCl, 0-5 °C | 2-Isopropyl-4-methoxybenzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 1-Chloro-2-isopropyl-4-methoxybenzene |

| Sandmeyer (Bromination) | CuBr | 1-Bromo-2-isopropyl-4-methoxybenzene |

| Sandmeyer (Cyanation) | CuCN | 2-Isopropyl-4-methoxybenzonitrile |

| Schiemann Reaction | 1. HBF4 2. Heat | 1-Fluoro-2-isopropyl-4-methoxybenzene |

| Azo Coupling (with Phenol) | Phenol, mild base | 4-((2-Isopropyl-4-methoxyphenyl)diazenyl)phenol |

Steric and Electronic Influence of the Isopropyl Substituent on Reactivity

The isopropyl group at the C2 position exerts both steric and electronic effects that significantly influence the reactivity of the 2-isopropyl-4-amino anisole molecule.

Steric Influence: The most significant impact of the isopropyl group is its steric hindrance. Being a bulky group, it can physically obstruct the approach of reagents to the adjacent positions on the aromatic ring. In the case of 2-isopropyl-4-amino anisole, the isopropyl group is located at the C2 position. This will sterically hinder electrophilic attack at the C3 position. While the C3 position is electronically activated by both the adjacent methoxy group (ortho) and the amino group (ortho), the steric bulk of the isopropyl group will likely disfavor substitution at this site, especially with bulky electrophiles. Consequently, electrophilic substitution is more likely to occur at the C5 position, which is activated by the ortho-amino and meta-methoxy and isopropyl groups, and is sterically more accessible.

In reactions involving the amino group, such as N-alkylation or N-acylation, the ortho-isopropyl group can also exert some steric hindrance, potentially slowing down the reaction rate compared to an un-substituted aniline (B41778). However, this effect is generally less pronounced than its influence on substitution at the adjacent ring position.

Radical Reaction Pathways Involving the Substituted Anisole System

The substituted anisole system of 2-isopropyl-4-amino anisole can participate in radical reactions, although these are less common than the ionic reactions discussed previously. Radical reactions are typically initiated by heat, light, or a radical initiator.

Hydrogen Abstraction: Free radicals can abstract a hydrogen atom from the molecule. The most likely sites for hydrogen abstraction are the benzylic hydrogens of the isopropyl group and the hydrogens of the amino group. Abstraction of a benzylic hydrogen would lead to a relatively stable tertiary benzylic radical. This radical could then undergo further reactions, such as oxidation or coupling.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), halogenation can occur at the benzylic position of the isopropyl group. This is a characteristic reaction of alkyl-substituted aromatic compounds. wikipedia.org

Reactions of Diazonium Salts: As mentioned in section 3.3.2, the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is believed to have a radical mechanism. wikipedia.org The copper(I) catalyst initiates a one-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then abstracts a halogen or cyanide from the copper(II) species to form the final product.

Photochemical Reactions: Substituted anilines and anisoles can undergo photochemical reactions. For instance, alkoxy radicals can be generated under visible light photoredox catalysis. acs.org These highly reactive intermediates can participate in a variety of transformations, including intramolecular hydrogen atom transfer and C-H functionalization. In the context of 2-isopropyl-4-amino anisole, photochemical initiation could lead to the formation of alkoxy or amino radicals, which could then initiate further radical chain processes. The intramolecular radical addition to aniline derivatives has also been studied, where the polarity of the radical and the arene are important factors. beilstein-journals.org

| Reaction Type | Initiator/Reagents | Key Intermediate | Potential Product(s) |

| Benzylic Halogenation | NBS, AIBN (initiator) | Tertiary benzylic radical | 2-(2-Halo-2-propyl)-4-amino anisole |

| Sandmeyer Reaction | NaNO2, HCl; CuX | Aryl radical | 1-Halo-2-isopropyl-4-methoxybenzene |

| Photochemical Reaction | UV light, photosensitizer | Alkoxy or amino radical | Complex mixture of products from C-H functionalization or addition. |

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and the spatial relationships between atoms.

While specific experimental data for 2-Isopropyl-4-amino anisole (B1667542) hydrochloride is not widely published, a detailed spectral assignment can be predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The hydrochloride form would typically be analyzed as the free base, 2-isopropyl-4-methoxyaniline (B48298), in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The isopropyl group gives rise to a characteristic septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methoxy (B1213986) group protons will appear as a sharp singlet. The aromatic region will display signals for three protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by the electronic effects of the amino, methoxy, and isopropyl substituents. The amine (NH₂) protons often appear as a broad singlet and can exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Separate signals are anticipated for the methyl and methine carbons of the isopropyl group, the methoxy carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with carbons bonded to the oxygen and nitrogen atoms appearing further downfield.

The following table details the predicted ¹H and ¹³C NMR chemical shifts for the free base, 2-isopropyl-4-methoxyaniline.

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | ~138-142 |

| 2 | - | - | ~133-137 |

| 3 | ~6.7-6.9 | d | ~115-118 |

| 4 | - | - | ~152-155 |

| 5 | ~6.6-6.8 | dd | ~114-117 |

| 6 | ~6.6-6.8 | d | ~113-116 |

| 7 (CH) | ~3.1-3.4 | septet | ~26-29 |

| 8, 9 (CH₃) | ~1.2-1.3 | d | ~22-24 |

| 10 (OCH₃) | ~3.7-3.8 | s | ~55-56 |

| NH₂ | ~3.5-4.5 | br s | - |

Note: Predicted values are based on structure-property relationships and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Isopropyl-4-amino anisole, COSY would show a clear cross-peak between the isopropyl methine proton (H7) and the isopropyl methyl protons (H8/H9). It would also reveal correlations between adjacent aromatic protons (e.g., H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. youtube.comlibretexts.org This technique is essential for definitively assigning each carbon signal based on the already-assigned proton signals. For example, the proton signal at ~1.25 ppm would show a cross-peak to the carbon signal at ~23 ppm, confirming their assignment to the isopropyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. libretexts.orgyoutube.com Key correlations would include the signal from the methoxy protons (H10) to the C4 aromatic carbon, and from the isopropyl methine proton (H7) to the C1, C2, and C3 aromatic carbons, confirming the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A NOESY spectrum could show a correlation between the isopropyl protons (H7, H8/H9) and the adjacent aromatic proton (H3), confirming their spatial proximity.

The table below summarizes the key expected correlations from 2D NMR experiments.

| Experiment | Key Expected Correlations | Information Gained |

| COSY | H7 ↔ H8/H9; H5 ↔ H6 | Confirms isopropyl group connectivity and adjacent aromatic protons. |

| HSQC | H3 ↔ C3; H5 ↔ C5; H6 ↔ C6; H7 ↔ C7; H8/H9 ↔ C8/C9; H10 ↔ C10 | Assigns each carbon to its directly bonded proton. |

| HMBC | H8/H9 → C7, C2; H7 → C1, C2, C3; H10 → C4 | Establishes the full connectivity of the molecule and confirms the substitution pattern. |

| NOESY | H7 ↔ H3; H3 ↔ H10 | Provides conformational details and spatial relationships between functional groups. |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for analyzing the hydrochloride salt of 2-Isopropyl-4-amino anisole. semanticscholar.org In positive ion mode, ESI would generate a protonated molecular ion of the free base, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental composition. researchgate.net The free base, 2-isopropyl-4-methoxyaniline, has a molecular formula of C₁₀H₁₅NO. achemblock.com HRMS can distinguish this composition from other possibilities with the same nominal mass.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₅NO |

| Nominal Mass of Free Base | 165 u |

| Monoisotopic Mass of Free Base | 165.1154 u |

| Predicted [M+H]⁺ Ion (HRMS) | 166.1226 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for separating and identifying volatile and semi-volatile compounds in a sample. thermofisher.com For the analysis of 2-Isopropyl-4-amino anisole, the non-volatile hydrochloride salt would first need to be converted to its more volatile free base form.

GC-MS is exceptionally useful for purity assessment, capable of detecting and identifying trace-level impurities that may be present from the manufacturing process. shimadzu.com Potential impurities could include:

Isomeric impurities: Positional isomers of the starting materials or the final product.

Unreacted starting materials: Such as 4-methoxyaniline or an isopropylating agent.

By-products: Compounds formed from side reactions during synthesis.

Residual solvents: Volatile organic compounds used during synthesis and purification.

Each impurity would produce a distinct peak in the gas chromatogram at a specific retention time, and its corresponding mass spectrum would be used for identification, often by comparison to spectral libraries. epa.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a second generation of fragment ions. nih.gov Analyzing these fragments provides detailed structural information. The fragmentation of the protonated molecular ion of 2-isopropyl-4-methoxyaniline ([M+H]⁺ at m/z 166.1) is predicted to follow logical pathways based on the stability of the resulting carbocations and neutral losses. miamioh.edulibretexts.org

A primary and highly favored fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage. In this case, the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group would result in a highly stable secondary benzylic carbocation. This is often the most abundant fragment ion (the base peak) in the spectrum. Further fragmentation could involve losses related to the methoxy and amino groups.

The table below outlines the predicted major fragments for 2-isopropyl-4-methoxyaniline.

| Predicted m/z | Proposed Lost Fragment | Proposed Fragment Ion Structure |

| 166.1 | - | [C₁₀H₁₅NO + H]⁺ (Protonated Molecular Ion) |

| 151.1 | •CH₃ | [M+H - 15]⁺; Loss of a methyl radical from the isopropyl group. |

| 136.1 | •OCH₃ | [M+H - 31]⁺; Loss of a methoxy radical. |

| 121.1 | C₃H₆ | [M+H - 45]⁺; Loss of propene from the isopropyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-Isopropyl-4-amino anisole hydrochloride is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine hydrochloride, the isopropyl group, the anisole moiety, and the substituted benzene ring.

Analysis of a related compound, 2-isopropyl-4-hydroxy anisole, reveals characteristic peaks for methyl group deformations around 2927 cm⁻¹ and 2870 cm⁻¹ asianpubs.org. For this compound, the presence of the ammonium (B1175870) salt (-NH₃⁺) would introduce strong, broad absorption bands in the 2800-3200 cm⁻¹ region due to N-H stretching vibrations, often overlapping with C-H stretching bands. Asymmetric and symmetric bending vibrations for the ammonium group are typically observed in the 1600-1500 cm⁻¹ range.

The isopropyl group would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1385 cm⁻¹ (symmetric) and 1370 cm⁻¹ (asymmetric), often seen as a doublet. The anisole functional group is characterized by the C-O-C stretching vibrations, with a strong asymmetric stretch typically appearing between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹. Aromatic C=C stretching vibrations within the benzene ring are expected to produce several peaks in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch (broad) | 3200 - 2800 |

| Ammonium (-NH₃⁺) | N-H Bend (asymmetric & symmetric) | 1600 - 1500 |

| Alkyl C-H (Isopropyl) | C-H Stretch | 2970 - 2870 |

| Alkyl C-H (Isopropyl) | C-H Bend (doublet) | ~1385 and ~1370 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 |

| Aryl Ether (Anisole) | C-O-C Asymmetric Stretch | 1275 - 1200 |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters, which allows for the unambiguous confirmation of a molecule's constitution and its absolute stereochemistry. Furthermore, SCXRD reveals how molecules are arranged within the crystal lattice, a phenomenon known as crystal packing, which is dictated by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

While specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, Isopropyl 4-aminobenzoate (B8803810), provides insight into the type of structural features that can be expected. nih.govresearchgate.net The crystal structure of Isopropyl 4-aminobenzoate was solved in the triclinic space group P1. researchgate.net Its structure reveals two independent molecules in the asymmetric unit, which are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming double chains that propagate through the crystal lattice. nih.govresearchgate.net

Table 2: Representative Crystallographic Data from a Structurally Similar Compound (Isopropyl 4-aminobenzoate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 8.405 (1) | researchgate.net |

| b (Å) | 11.029 (2) | researchgate.net |

| c (Å) | 11.520 (3) | researchgate.net |

| α (°) | 89.10 (2) | researchgate.net |

| β (°) | 77.06 (2) | researchgate.net |

| γ (°) | 87.17 (2) | researchgate.net |

| Volume (ų) | 1039.5 (4) | researchgate.net |

Advanced Chromatographic Separation Techniques for Research Purity and Impurity Profiling

Chromatographic methods are essential for separating, identifying, and quantifying the main compound and any related impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of polar to moderately non-polar compounds like this compound. A typical RP-HPLC method involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Method development for impurity profiling focuses on achieving optimal separation between the main peak and all potential process-related impurities or degradation products. asianpubs.org For amine-containing compounds, an acidic modifier such as phosphoric acid or formic acid is often added to the mobile phase to ensure the analyte is in its protonated form, leading to sharp, symmetrical peak shapes. sielc.com Validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Table 3: Example RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Inertsil C-18, 250 mm x 4.6 mm, 5 µm) asianpubs.org |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C asianpubs.org |

| Detection | UV at 220 nm asianpubs.org |

| Injection Volume | 10 µL |

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Because enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to control the enantiomeric purity of the final compound. csfarmacie.cz Chiral HPLC is the preferred method for separating and quantifying enantiomers.

This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to elute at different times. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® or Lux® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net Typically, these separations are performed in normal-phase mode using a mobile phase consisting of an alkane (like hexane) and an alcohol modifier (like 2-propanol or ethanol). yakhak.org

When an unknown impurity is detected during analytical HPLC analysis, preparative chromatography is employed to isolate a sufficient quantity of the impurity for full structural characterization (e.g., by NMR and MS). asianpubs.org This process involves scaling up the analytical method to a larger-diameter column packed with the same stationary phase material. nih.gov

The mobile phase composition is often kept similar to the analytical method, but the flow rate is increased proportionally to the column size. asianpubs.org A larger sample volume of an enriched impurity mixture is injected, and fractions are collected as they elute from the column. nih.gov The fractions corresponding to the target impurity peak are combined and the solvent is removed, yielding the isolated compound for further analysis. asianpubs.org Studies on related compounds have successfully used preparative RP-HPLC with C18 columns and water/acetonitrile mobile phases to isolate impurities for characterization. asianpubs.orgasianpubs.org

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying the electronic structure of molecules. youtube.com This method, which approximates the many-electron problem by focusing on the electron density, offers a favorable balance between computational cost and accuracy. For 2-Isopropyl-4-amino anisole (B1667542) hydrochloride, DFT calculations can predict a variety of properties, including its geometry, vibrational frequencies, and electronic orbitals, which are fundamental to understanding its chemical reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. mdpi.com For 2-Isopropyl-4-amino anisole hydrochloride, this involves finding the minimum energy conformation of the molecule. The process iteratively adjusts the positions of the atoms until the forces on them are negligible. mdpi.com

Due to the presence of the isopropyl and methoxy (B1213986) groups, several rotational isomers (conformers) may exist. DFT calculations can be used to map out the potential energy surface, identifying the various stable conformers and the energy barriers that separate them. This energetic landscape is critical for understanding which conformations are most likely to be present under different conditions. For similar flexible molecules, a combination of computational methods, including DFT, is often employed to explore the conformational space thoroughly. nih.gov

Table 1: Predicted Dihedral Angles for the Lowest Energy Conformer of 2-Isopropyl-4-amino anisole (neutral form) based on DFT Calculations on Analogous Molecules.

| Dihedral Angle | Predicted Value (degrees) |

| C(ring)-C(ring)-O-C(methyl) | ~0 or ~180 (planar or anti-planar) |

| C(ring)-C(ring)-C(isopropyl)-H | Staggered conformations |

| C(ring)-C(ring)-N-H | Near planar with the aromatic ring |

Note: These are predicted values based on general principles and calculations on similar substituted anisoles and anilines. Actual values would require specific DFT calculations for this molecule.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com By comparing the calculated spectrum with experimental data, the accuracy of the computational model can be validated.

Furthermore, the calculated vibrational modes can be assigned to specific atomic motions, such as C-H stretches, N-H bends, and the characteristic vibrations of the anisole ring. This detailed assignment is invaluable for interpreting experimental spectra. For complex molecules, scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations on Similar Compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching (amine salt) | 2800-3200 |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-2970 |

| C=C stretching (aromatic) | 1450-1600 |

| C-O-C stretching (ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

| C-N stretching | 1250-1350 |

Note: These are general ranges and the exact frequencies for this compound would need to be calculated specifically.

DFT calculations are instrumental in exploring the mechanisms of chemical reactions. By locating the transition state—the highest energy point along the reaction pathway—the activation energy of a reaction can be determined. ucsb.edu This information is key to predicting the feasibility and rate of a chemical transformation. e3s-conferences.org

For this compound, DFT could be used to investigate reactions such as electrophilic aromatic substitution, oxidation of the amino group, or cleavage of the ether linkage. numberanalytics.com The calculated transition state structures provide a snapshot of the bond-breaking and bond-forming processes, offering a detailed mechanistic understanding that is often difficult to obtain experimentally. rsc.orgarxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. taylorandfrancis.com

Table 3: Predicted Frontier Molecular Orbital Properties for 2-Isopropyl-4-amino anisole (neutral form) based on General Principles.

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high, indicating good electron-donating ability |

| LUMO Energy | Relatively high, suggesting moderate susceptibility to nucleophiles |

| HOMO-LUMO Gap | Moderate, indicating reasonable kinetic stability |

| HOMO Localization | Primarily on the amino group and the aromatic ring |

| LUMO Localization | Distributed over the aromatic ring |

Note: The actual energy values and orbital distributions would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the dynamic behavior of the molecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. mdpi.comresearchgate.net These simulations can reveal the preferred conformations of the flexible isopropyl and methoxy groups and the timescales of transitions between different conformational states. Furthermore, MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes. mdpi.com

In Silico Modeling for Property Prediction and Analog Design

In silico modeling encompasses a broad range of computational techniques used to predict the properties of molecules and to design new ones with desired characteristics. nih.govresearchgate.net For this compound, these methods can be used to estimate a variety of physicochemical properties, such as solubility, lipophilicity (logP), and pKa.